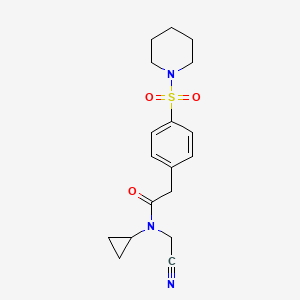

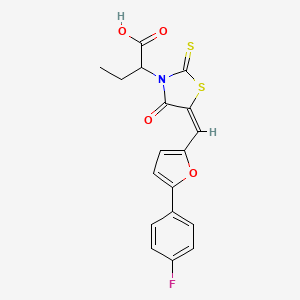

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways that regulate immune cell function.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

- The study of push-pull molecules, such as those related to N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide, has been significant in the field of nonlinear optical materials. These compounds demonstrate notable bonding changes in the polyene chain, which are important for understanding electron-donating properties and their impact on bond-length alternation, crystal packing, and aggregation (Gainsford, Bhuiyan, & Kay, 2008).

Corrosion Inhibition

- Certain derivatives of this compound have been synthesized and evaluated for their efficiency as corrosion inhibitors. These studies focus on the prevention of corrosion in metallic materials, which is a crucial aspect of material science (Yıldırım & Cetin, 2008).

Antitumor Activities

- Research has been conducted on the synthesis of novel derivatives involving the compound and evaluating their antitumor activities. Some synthesized compounds have shown promising inhibitory effects on different cell lines, indicating the potential for cancer treatment applications (Albratty, El-Sharkawy, & Alam, 2017).

Anticancer Effects

- The cytotoxic effects of sulfonamide-derived isatins, which are structurally related to this compound, on hepatocellular carcinoma cell lines have been studied. These compounds exhibited significant cytotoxicity and have potential applications in cancer therapy (Eldeeb et al., 2022).

Antimicrobial Silver(I) Cyanoximates

- The synthesis and characterization of cyanoxime ligands, including derivatives of this compound, have been explored for their antimicrobial properties. These compounds have shown effectiveness against human pathogens, indicating their potential in antimicrobial applications (Riddles et al., 2014).

Enzyme Inhibitory Activities

- Some derivatives have been synthesized to study their inhibition potential against various enzymes. These studies help in understanding the bioactivity of these compounds and their potential therapeutic applications (Virk et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds, such as n4-substituted sulfonamides: acetamides derivatives, have been found to inhibit dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

It’s worth noting that similar compounds, such as n4-substituted sulfonamides: acetamides derivatives, inhibit dhfr by binding to its active sites . This prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides.

Biochemical Pathways

By analogy with similar compounds, it can be inferred that the compound might affect the folate pathway by inhibiting dhfr . This would disrupt the synthesis of nucleotides and, consequently, DNA replication.

Result of Action

If the compound acts similarly to n4-substituted sulfonamides: acetamides derivatives, it could potentially inhibit cell growth or proliferation by disrupting nucleotide synthesis and dna replication .

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c19-10-13-21(16-6-7-16)18(22)14-15-4-8-17(9-5-15)25(23,24)20-11-2-1-3-12-20/h4-5,8-9,16H,1-3,6-7,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXPLRWMXFHISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)N(CC#N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)

![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B2604129.png)

![7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2604136.png)

![1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2604140.png)

![Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate](/img/structure/B2604145.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2604146.png)